molecular formula C7H14O2 B3044109 Heptanoic-d13 acid CAS No. 130348-93-5

Heptanoic-d13 acid

Cat. No.: B3044109
CAS No.: 130348-93-5
M. Wt: 143.26 g/mol
InChI Key: MNWFXJYAOYHMED-UTBWLCBWSA-N
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Description

Heptanoic-d13 acid, also known as deuterated heptanoic acid, is a stable isotope-labeled compound. It is a derivative of heptanoic acid, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CD2)5CO2H, and it has a molecular weight of 143.26 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic-d13 acid can be synthesized through several methods. One common approach involves the oxidation of heptanol-d13, where the alcohol group is oxidized to a carboxylic acid group. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptanoic-d13 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Heptanoic-d13 acid is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Heptanoic-d13 acid can be compared with other deuterated fatty acids, such as:

Uniqueness

This compound is unique due to its specific chain length and the presence of deuterium atoms, which make it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-UTBWLCBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130348-93-5
Record name 130348-93-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of the compound of Step 3 (580 mg, 2.22 mmol) in acetone (10 ml) was added Jones reagent (2.8 ml) at 0° C. The mixture was stirred at this temperature for 1 hour. After addition of methanol (5 ml), the reaction mixture was warmed to room temperature and diluted with water. The product was extracted into methylene chloride, and the combined organic layers were washed with brine and dried over magnesium sulfate. Removal of solvent in vacuo provided the title compound as a white solid, (570 mg, 2.1 mmol, 93% yield).
Name
compound
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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